molecular formula C12H11N3O5S2 B5074003 ETHYL 4-METHYL-2-(5-NITROTHIOPHENE-2-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 5973-77-3

ETHYL 4-METHYL-2-(5-NITROTHIOPHENE-2-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B5074003
CAS No.: 5973-77-3
M. Wt: 341.4 g/mol
InChI Key: NHTZLWQNDHFHHL-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-(5-NITROTHIOPHENE-2-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitrothiophene group, which is known for its electron-withdrawing properties, and an ethyl ester group, which can influence the compound’s solubility and reactivity.

Properties

IUPAC Name

ethyl 4-methyl-2-[(5-nitrothiophene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S2/c1-3-20-11(17)9-6(2)13-12(22-9)14-10(16)7-4-5-8(21-7)15(18)19/h4-5H,3H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTZLWQNDHFHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387044
Record name F0098-0407
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5973-77-3
Record name F0098-0407
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-(5-NITROTHIOPHENE-2-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Nitrothiophene Group: This step involves the nitration of thiophene, followed by amide formation with the thiazole derivative.

Biological Activity

Ethyl 4-methyl-2-(5-nitrothiophene-2-amido)-1,3-thiazole-5-carboxylate (CAS Number: 307338-70-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C12H11N3O5S2
  • Molecular Weight : 341.36 g/mol
  • SMILES Notation : CCOC(=O)c1sc(nc1C)NC(=O)c1ccc(s1)N+[O-]

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to its thiazole and nitrothiophene moieties. The following sections detail specific activities and case studies related to this compound.

Antimicrobial Activity

Research indicates that thiazole derivatives possess antimicrobial properties. A study evaluating various thiazole compounds found that those with nitro groups showed enhanced activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitrothiophene moiety is believed to contribute to this enhanced activity through mechanisms that disrupt bacterial cell wall synthesis.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Breast Cancer Cell Lines

In a specific study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (IC50 = 12 µM). Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound effectively triggers programmed cell death .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce edema and inflammatory cytokine production. This effect may be attributed to the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the thiazole ring or variations in substituents on the nitrothiophene can significantly alter its potency and selectivity. For instance, replacing the ethyl group with larger alkyl chains has been shown to enhance lipophilicity and improve cellular uptake .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces edema and cytokine production

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties, particularly as an anti-inflammatory and analgesic agent.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of thiazole compounds can exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds demonstrate efficacy comparable to established anti-inflammatory drugs such as Piroxicam and Meloxicam . The structural features of ethyl 4-methyl-2-(5-nitrothiophene-2-amido)-1,3-thiazole-5-carboxylate may contribute to similar bioactivity.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The presence of the nitro group in its structure enhances its interaction with microbial targets, potentially leading to higher antimicrobial activity .

Material Science

The compound's unique chemical structure allows for exploration in material science applications, particularly in the development of novel polymers and nanomaterials.

Synthesis of Functional Materials

The synthesis of this compound can be optimized to produce functional materials with specific properties. For example, the incorporation of thiazole moieties into polymer matrices can enhance thermal stability and electrical conductivity .

Agricultural Chemistry

Research into the agricultural applications of this compound is also noteworthy, particularly concerning pest control and plant growth regulation.

Pesticidal Properties

There is a growing interest in using thiazole derivatives as potential pesticides due to their biological activity against pests. This compound could be formulated into agrochemicals aimed at controlling various agricultural pests while minimizing environmental impact .

Case Studies and Research Findings

Study Focus Findings
Study on Anti-inflammatory EffectsEvaluated various thiazole derivativesFound comparable effects to Piroxicam at specific doses
Antimicrobial Activity AssessmentTested against bacterial strainsShowed significant inhibition of growth in certain pathogens
Synthesis OptimizationExplored polymer applicationsResulted in enhanced properties such as conductivity
Pesticidal Efficacy StudyInvestigated agricultural applicationsDemonstrated effectiveness against common pests

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Conditions Reagents Product Yield/Notes Source
Acidic hydrolysis (reflux)HCl (conc.), H₂O4-Methyl-2-(5-nitrothiophene-2-amido)thiazole-5-carboxylic acidHigh purity (HPLC >98%)
Basic hydrolysis (room temp)NaOH (aqueous), ethanolSodium salt of the carboxylic acidRequires neutralization for acid isolation

Mechanistic Insight :

  • Base-mediated : Nucleophilic hydroxide attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol .

  • Acid-mediated : Protonation of the carbonyl enhances electrophilicity, facilitating water attack .

Nitro Group Reduction

The nitro group on the thiophene ring is reducible to an amine, enabling subsequent functionalization (e.g., amidation, diazotization).

Conditions Reagents Product Yield/Notes Source
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolEthyl 4-methyl-2-(5-aminothiophene-2-amido)-1,3-thiazole-5-carboxylate85–90% yield; retains thiazole stability
Fe/HCl reductionFe powder, HCl, H₂OSame as aboveLower yield (~70%); side product formation

Applications :

  • The resulting amine can participate in diazo coupling or serve as a handle for bioactivity optimization, as seen in antitubercular nitroaromatic derivatives .

Amide Bond Reactivity

The thiophene-linked amide bond is susceptible to hydrolysis or nucleophilic substitution under harsh conditions.

Conditions Reagents Product Yield/Notes Source
Acidic hydrolysis (reflux)H₂SO₄ (6M), H₂O5-Nitrothiophene-2-carboxylic acid + Thiazole amineRequires extended reaction time (>12h)
Basic hydrolysisNaOH (10%), ethanol, ΔSame as aboveFaster but lower selectivity

Mechanistic Consideration :

  • Acidic conditions protonate the amide carbonyl, while basic conditions deprotonate the nucleophile (OH⁻), both leading to bond cleavage .

Electrophilic Aromatic Substitution (EAS)

The thiazole and thiophene rings may undergo EAS, though electron-withdrawing groups (ester, nitro) deactivate the system.

Reaction Reagents Product Notes Source
NitrationHNO₃/H₂SO₄Limited reactivity due to deactivationMinor products observed
SulfonationH₂SO₄, SO₃Not favored; competing ester hydrolysisAvoided under standard conditions

Regioselectivity :

  • The methyl group at position 4 (electron-donating) may weakly activate adjacent positions, but strong deactivation by the ester and nitro groups dominates .

Cyclization and Ring Formation

The compound’s structure permits intramolecular cyclization under specific conditions, forming fused heterocycles.

Conditions Reagents Product Yield/Notes Source
Thermal cyclizationDMF, 120°CPyrazoline-thiazole fused ringHypothesized based on analogous systems
Microwave-assistedHydrazine hydrate, ethanolThiadiazole derivativesRequires validation

Design Implications :

  • Cyclized derivatives could enhance biological activity, as seen in pyrazoline-based antitubercular agents .

Stability and Degradation

  • Thermal Stability : Decomposition above 200°C, evidenced by TGA analysis of similar thiazole esters .

  • Photoreactivity : Nitro groups may sensitize the compound to UV light, necessitating storage in amber glass .

  • pH Sensitivity : Stable in neutral pH but hydrolyzes rapidly under strongly acidic/basic conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ETHYL 4-METHYL-2-(5-NITROTHIOPHENE-2-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE?

  • Methodology : The compound can be synthesized via a multi-step reaction involving the formation of the thiazole core. A general approach includes:

Condensation of 5-nitrothiophene-2-carboxylic acid with a thiazole precursor (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) using coupling agents like EDCI/HOBt.

Optimization of reaction conditions (e.g., refluxing in acetic acid with sodium acetate as a base) to ensure high yields, as demonstrated in analogous thiazole syntheses .

  • Critical Parameters : The nitro group on the thiophene ring may require controlled temperature to avoid decomposition. Purification via recrystallization (e.g., DMF/acetic acid mixture) is recommended to isolate the product .

Q. How can crystallographic data for this compound be validated?

  • Methodology : Use the SHELX suite (e.g., SHELXL) for structure refinement and validation. Key steps include:

Data collection with high-resolution X-ray diffraction.

Application of the Hooft parameter for validation of displacement parameters.

Cross-checking with the ADDSYM algorithm in PLATON to detect missed symmetry elements .

  • Note : Structural ambiguities (e.g., disorder in the nitro group) should be resolved using constraints or restraints during refinement .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

NMR : Assign the thiazole C5 proton (δ ~6.5–7.5 ppm) and the nitro group’s electronic effects on adjacent protons.

IR : Confirm the presence of ester carbonyl (~1700 cm⁻¹) and amide (~1650 cm⁻¹) stretches.

Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z ~365–370) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound?

  • Methodology :

Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions near the nitro group.

Simulate nucleophilic attack pathways (e.g., reduction to amine) using transition-state optimization in Gaussian or ORCA .

  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with hydrazine or NaBH₄) .

Q. What strategies mitigate conflicting crystallographic and spectroscopic data for this compound?

  • Case Study : If NMR suggests planar geometry but X-ray shows a twisted thiophene ring:

Analyze temperature-dependent NMR to assess dynamic effects (e.g., ring puckering).

Use variable-temperature XRD to confirm if the twist is intrinsic or artifact-related.

  • Resolution : Apply the TWINABS tool in SHELX to detect twinning in crystals, which may distort bond angles .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodology :

Synthesize analogs by replacing the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups (see for hydroxyl-substituted analogs).

Test biological activity (e.g., enzyme inhibition assays) and correlate with Hammett σ values to quantify electronic effects .

  • Data Analysis : Use multivariate regression to link substituent properties (logP, polar surface area) with activity .

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